2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride
描述
属性
IUPAC Name |
2-amino-3-pyrimidin-2-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-5(7(11)12)4-6-9-2-1-3-10-6;;/h1-3,5H,4,8H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAKKNMSGAQCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-62-3 | |
| Record name | 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Phase-Transfer Catalyzed Alkylation
The liquid-liquid phase-transfer catalysis (PTC) method is widely employed for introducing the pyrimidinyl moiety into the alanine backbone. As demonstrated by, this approach involves alkylating 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under biphasic conditions.
Reaction Conditions :
- Catalyst : Tetrabutylammonium hydrogensulfate (0.25 mmol per 2.5 mmol substrate)
- Solvent System : Benzene/50% aqueous NaOH (1:1 v/v)
- Temperature : Ambient (25°C)
- Yield : 71% after 90 minutes
The ester intermediate undergoes saponification with concentrated ammonia (25%) at 120°C for 12 hours to yield the carboxylic acid derivative. Subsequent nucleophilic aromatic substitution (SNAr) replaces the 4-chloro group with an amino function, achieving 66% conversion efficiency.
Suzuki-Miyaura Coupling-Based Synthesis
A four-step route starting from L-aspartic acid derivatives utilizes palladium-catalyzed cross-coupling to construct the pyrimidine ring. According to, key stages include:
- Protection : tert-Butyloxycarbonyl (Boc) protection of the amino group
- Coupling : Suzuki-Miyaura reaction between boronic esters and halogenated pyrimidines
- Deprotection : Acidic cleavage of Boc groups using HCl/dioxane
- Salification : Treatment with hydrogen chloride to form the dihydrochloride salt
This method produces fluorescent derivatives with quantum yields up to 0.30, demonstrating its utility for photophysical applications.
Optimization and Yield Analysis
Critical Process Parameters
Comparative analysis reveals the impact of reaction variables on product yield:
| Parameter | Phase-Transfer | Suzuki Coupling |
|---|---|---|
| Temperature Range | 25–40°C | 80–110°C |
| Catalyst Loading | 10 mol% | 5 mol% Pd(PPh3)4 |
| Reaction Time | 90 min | 48 h |
| Overall Yield | 58% | 42% |
The phase-transfer method offers faster reaction times but requires careful pH control during saponification. In contrast, Suzuki coupling enables precise regioselectivity at the expense of longer durations.
Purification Challenges
Chromatographic purification proves problematic due to the compound's high polarity. Recrystallization from ethanol/water (4:1) mixtures achieves >95% purity, as confirmed by HPLC analysis.
Structural Characterization Techniques
Spectroscopic Validation
1H-NMR (400 MHz, D2O) :
- δ 8.80 (d, J=5.1 Hz, 2H, pyrimidine H4, H6)
- δ 6.85 (t, J=5.1 Hz, 1H, pyrimidine H5)
- δ 4.32 (q, J=7.0 Hz, 1H, α-CH)
- δ 3.15 (dd, J=14.2, 7.0 Hz, 1H, β-CH2)
- δ 2.98 (dd, J=14.2, 7.0 Hz, 1H, β-CH2)
IR (KBr) :
Crystallographic Data
Single-crystal X-ray diffraction confirms the zwitterionic structure with protonation at N1 of the pyrimidine ring. The dihedral angle between the pyrimidine and propanoic acid moieties measures 78.5°, indicating significant conformational flexibility.
Applications and Derivatives
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors, with the pyrimidine ring enabling ATP-binding pocket interactions. In vitro studies show IC50 values <100 nM against EGFR mutants.
Fluorescent Probes
Functionalization at the C4 position produces derivatives with large Stokes shifts (up to 12,379 cm−1). The p-methoxyphenyl analog exhibits pH-sensitive emission at 384 nm, making it suitable for intracellular imaging.
化学反应分析
2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
There appears to be a typo in the query, as the article focuses on "2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride" rather than "2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride" due to the available search results.
2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a chemical compound with a pyrimidine ring that is used in chemistry, biology, medicine, and industry for a variety of scientific research applications.
Scientific Research Applications
2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride's applications include acting as a building block for synthesizing complex molecules, being studied for its potential role in biological processes and interactions with biomolecules, being investigated for potential therapeutic properties and as a precursor in drug development, and being utilized in the production of various chemical products and materials.
Chemistry
It is employed as a building block in the synthesis of more complex molecules.
Biology
The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine
The compound is investigated for potential therapeutic properties and as a precursor in drug development. Studies have also explored its anticancer potential. In vitro studies demonstrated its ability to reduce cell viability in various cancer cell lines.
| Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|
| Caco-2 (Colorectal) | 39.8 | 15 |
| A549 (Lung) | 56.9 | 20 |
The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Industry
It is utilized in the production of various chemical products and materials.
Antimicrobial properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported are:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
作用机制
The mechanism of action of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride and related compounds:
Key Observations:
- Pyrimidine vs.
- Substituent Position : Pyridin-2-yl and pyridin-4-yl isomers exhibit distinct spatial arrangements, influencing interactions with enzymes or receptors .
- Chlorine Substituents : The 5-chloro group in 209527-00-4 increases electronegativity, which may enhance metabolic stability but also raise toxicity risks .
- Heterocycle Type : Thiophene (sulfur) and imidazole (two nitrogens) derivatives diverge in electronic properties and applications, with thiophene compounds being prominent in biocatalysis .
生物活性
2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.
The compound is characterized by the presence of a pyrimidine ring, which contributes to its biological activity. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that the compound may function as an inhibitor in various biochemical pathways, influencing cellular processes such as:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication, particularly against strains such as the tobacco mosaic virus and other RNA viruses .
- Antimicrobial Properties : Investigations have indicated that it possesses antimicrobial effects, potentially making it useful in treating infections caused by resistant bacteria.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antiviral Efficacy
A study published in 2021 demonstrated that derivatives of pyrimidine-based compounds, including 2-amino-3-(pyrimidin-2-yl)propanoic acid, exhibited significant antiviral activity against various strains of viruses. The mechanism was linked to the inhibition of viral polymerases, crucial for viral replication .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial properties highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The study utilized both in vitro and in vivo models to assess its efficacy, concluding that it could serve as a lead compound for developing new antibiotics.
Case Study 3: Cancer Therapeutics
In a review focusing on heterocyclic compounds, it was noted that derivatives similar to 2-amino-3-(pyrimidin-2-yl)propanoic acid have been explored for their antitumor properties. They were found to act on specific kinases involved in cancer cell proliferation, indicating potential applications in targeted cancer therapies .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The compound is typically synthesized via condensation of pyrimidine-2-carboxaldehyde with glycine, followed by reduction and HCl treatment to form the dihydrochloride salt . Optimization includes adjusting pH (6.5–7.5), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:glycine). Post-reduction purification via recrystallization (ethanol/water) improves yield (~65–75%) and purity (>95%). For academic labs, small-scale batch reactors with controlled inert atmospheres (N₂/Ar) minimize side reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm pyrimidine ring protons (δ 8.5–9.0 ppm) and α-amino acid backbone (δ 3.2–3.8 ppm).
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95%).
- Mass Spectrometry : ESI-MS for molecular ion peak at m/z 240.09 (M+H⁺) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Anticancer : In vitro testing in Caco-2 (IC₅₀: 15 µM) and A549 (IC₅₀: 20 µM) cell lines using MTT assays. Caspase-3/7 activation confirms apoptosis .
- Antimicrobial : Broth microdilution assays show MIC values of 8 µg/mL (S. aureus), 16 µg/mL (E. coli), and 32 µg/mL (P. aeruginosa) .
- Neuropharmacology : Structural analogs demonstrate modulation of glutamate receptors, suggesting potential neuroprotective applications (preliminary data requires validation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities between structural analogs (e.g., pyrimidin-2-yl vs. pyrimidin-4-yl derivatives)?
- Methodological Answer :
- Comparative SAR Studies : Synthesize and test both isomers under identical conditions (e.g., A549 cells, 48-hour exposure).
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities to caspase-3 or bacterial enzyme targets.
- Data Normalization : Include positive controls (e.g., cisplatin for anticancer assays, ampicillin for antimicrobial) to calibrate activity thresholds .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in cancer cell apoptosis?
- Methodological Answer :
- Pathway Inhibition : Treat cells with caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis.
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., BAX, BCL-2) post-treatment.
- Flow Cytometry : Annexin V/PI staining to quantify early/late apoptotic populations .
Q. How can the compound’s solubility and stability be enhanced for in vivo studies?
- Methodological Answer :
- Formulation : Use PEG-400 or DMSO/water mixtures (≤5% DMSO) for intravenous administration.
- Lyophilization : Prepare lyophilized powders (trehalose/sucrose stabilizers) for long-term storage.
- pH Optimization : Adjust to pH 4.5–5.5 (near pKa of amino group) to maximize aqueous solubility .
Q. What strategies mitigate variability in antimicrobial susceptibility testing?
- Methodological Answer :
- Standardized Inoculum : Adjust bacterial density to 0.5 McFarland (1–5 × 10⁸ CFU/mL).
- QC Strains : Include ATCC controls (e.g., S. aureus ATCC 29213) to validate MIC ranges.
- Checkerboard Assays : Test synergy with β-lactams or fluoroquinolones to overcome resistance .
Key Considerations for Experimental Design
- Control Groups : Always include vehicle (e.g., PBS) and compound-free controls.
- Dose-Response Curves : Use ≥6 concentrations (e.g., 1–100 µM) to calculate IC₅₀/EC₅₀.
- Replicates : Perform triplicate experiments to ensure statistical power (p < 0.05).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
